![molecular formula C18H28N2O2 B5767206 N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B5767206.png)
N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide, also known as IBMPFD, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results for its potential use in the treatment of various diseases, including Alzheimer's, Parkinson's, and Huntington's disease.
Wirkmechanismus
The exact mechanism of action of N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides by binding to specific sites on the peptide. This binding prevents the formation of toxic beta-amyloid aggregates, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide is its potential use in the treatment of various neurodegenerative diseases. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for research on N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of beta-amyloid aggregation. Additionally, research is needed to determine the optimal dosing and administration of this compound for the treatment of various neurodegenerative diseases. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide involves the reaction of 2-methoxybenzylamine with isobutyl isocyanate in the presence of a catalyst. This reaction results in the formation of the intermediate N-isobutyl-2-methoxybenzyl isocyanate, which is then reacted with piperidine-4-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various diseases. One of the major areas of research has been in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid peptides, which are known to play a key role in the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-N-(2-methylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14(2)12-19-18(21)15-8-10-20(11-9-15)13-16-6-4-5-7-17(16)22-3/h4-7,14-15H,8-13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANBOTNVOLANCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.